molecular formula C10H20O B8314221 2,2,6-Trimethyl-heptanal

2,2,6-Trimethyl-heptanal

Cat. No.: B8314221
M. Wt: 156.26 g/mol
InChI Key: MGKJIAFHRWWQMB-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-heptanal is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O. Its structure consists of a seven-carbon heptanal backbone substituted with three methyl groups at the 2nd, 2nd, and 6th positions. This compound belongs to the aldehyde functional group class, characterized by a terminal carbonyl group (-CHO). Aldehydes like this compound are typically reactive due to the polarizable carbonyl group, making them intermediates in organic synthesis, fragrance production, and oxidation reactions. However, direct data on this specific compound is absent in the provided evidence, necessitating comparisons with structurally or functionally similar compounds (e.g., branched alkanes, alcohols, and ketones) to infer its properties and applications.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2,6-trimethylheptanal

InChI

InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8-11/h8-9H,5-7H2,1-4H3

InChI Key

MGKJIAFHRWWQMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,6-Trimethyl-heptanal (hypothetical properties inferred from analogs) with structurally related compounds identified in the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (K) Key Applications/Sources
This compound C₁₀H₂₀O 156.27 (calculated) Aldehyde (-CHO) ~450–470 (estimated) Hypothetical: Fragrances, organic synthesis
2,2,6-Trimethylheptane C₁₀H₂₂ 142.28 Alkane ~430–440 (estimated) Detected in nonhuman primate breath
2,6-Dimethyl-3-heptanol C₉H₂₀O 144.25 Alcohol (-OH) 444.15–448.65 Solvent, flavoring agent
2,2,6-Trimethyl-cyclohexanone C₉H₁₄O 138.21 Ketone (-C=O) ~470–480 (estimated) Differentiates vinegar PDOs

Key Differences and Implications:

Functional Group Reactivity: Aldehydes (e.g., this compound) are more reactive than alkanes or alcohols due to the electrophilic carbonyl group, facilitating nucleophilic additions (e.g., Grignard reactions). Alcohols (e.g., 2,6-Dimethyl-3-heptanol) exhibit hydrogen bonding, leading to higher boiling points (444–448 K) compared to alkanes (~430–440 K) . Ketones (e.g., 2,2,6-Trimethyl-cyclohexanone) are less reactive than aldehydes but serve as stable intermediates in oxidation processes .

Volatility and Applications: The alkane 2,2,6-Trimethylheptane is highly volatile (low molecular weight, 142.28 g/mol) and identified in primate breath as a biomarker for metabolic studies . The ketone 2,2,6-Trimethyl-cyclohexanone is used in food chemistry to distinguish Protected Designation of Origin (PDO) vinegars due to its distinct aroma profile .

Structural Isomerism :

  • 2,3,6-Trimethyl-heptane (C₁₀H₂₂), a positional isomer of 2,2,6-Trimethylheptane, showed a 40-fold higher concentration in female baboons compared to males, highlighting the biological significance of branching patterns .

Limitations and Data Gaps

  • No direct evidence for this compound was found in the provided sources. Properties were inferred from analogs.
  • Experimental data on synthesis, toxicity, and stability of this compound are needed for authoritative conclusions.

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